Ferruginol

Descripción general

Descripción

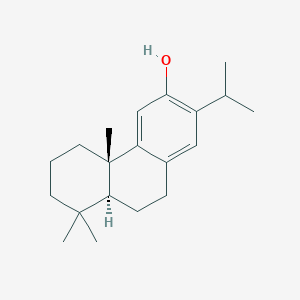

Ferruginol is a natural phenol with a terpenoid substructure, specifically classified as a diterpene of the abietane chemical class. This compound is characterized by three fused six-membered rings and alkyl functional groups. This compound was first identified in 1939 by Brandt and Neubauer as the main component in the resin of the Miro tree (Podocarpus ferrugineus). It has since been isolated from other conifer species in the families Cupressaceae and Podocarpaceae . This compound is known for its diverse biological activities, including antibacterial, antitumor, antimalarial, and cardioprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferruginol can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to achieve the desired structure. The synthesis typically involves the use of reagents such as N, O-bistrifluoroacetamide (BSTFA) to transform molecules into trimethyl-silyl (TMS) derivatives .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the roots, leaves, and seeds of Juniperus procera. The extraction process includes gas chromatography/mass spectrometry (GC/MS) for screening phytochemical compounds and high-performance liquid chromatography (HPLC) for identification and estimation of this compound content .

Análisis De Reacciones Químicas

Ferruginol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, such as hinokiol and sugiol.

Reduction: Reduction reactions can modify the functional groups on this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure, enhancing its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various tricyclic derivatives with enhanced biological activities .

Aplicaciones Científicas De Investigación

Antitumor Activity

Ferruginol has been extensively studied for its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines, including thyroid cancer and malignant melanoma.

- Thyroid Cancer : A study demonstrated that this compound inhibited the growth of MDA-T32 thyroid cancer cells by inducing mitochondrial apoptosis. The mechanism involved increased reactive oxygen species (ROS) production and modulation of apoptotic markers such as Bax and Bcl-2, suggesting potential for chemotherapy development against thyroid cancer .

- Malignant Melanoma : this compound has shown cytotoxic effects against SK-Mel-28 human malignant melanoma cells. It triggers apoptosis through p38 MAPK and NF-κB signaling pathways, indicating its role as a promising therapeutic agent for melanoma treatment .

Cardioprotective Effects

This compound exhibits cardioprotective properties, particularly against doxorubicin-induced cardiotoxicity (DIC). A study highlighted its ability to restore mitochondrial function via the SIRT1-PGC-1α pathway, enhancing cardiac function and reducing structural damage in cardiac tissues . This suggests this compound could be beneficial in managing chemotherapy-related heart damage.

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented, making it a candidate for treating infections. Its efficacy against various bacterial strains indicates potential applications in developing natural preservatives or therapeutic agents.

- Antibacterial Activity : this compound has demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

Neuroprotective Effects

Research suggests that this compound possesses neuroprotective qualities, potentially aiding in the treatment of neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative stress associated with conditions like Alzheimer's disease .

Summary of Applications

Case Study 1: this compound in Thyroid Cancer Treatment

In vitro studies showed that this compound significantly reduced the viability of MDA-T32 cells by inducing apoptosis. The study concluded that further exploration into this compound's effects on other cancer cell lines is warranted to fully understand its therapeutic potential .

Case Study 2: Cardioprotective Mechanisms

A comprehensive study on DIC revealed that this compound improved cardiac function and reduced apoptosis in mouse models. The findings suggest that this compound's cardioprotective mechanisms could be harnessed for clinical applications in patients undergoing chemotherapy .

Mecanismo De Acción

Ferruginol exerts its effects through various molecular targets and pathways:

Antitumor Activity: This compound induces apoptosis in cancer cells by activating caspase-3/7 and depolarizing the mitochondrial membrane.

Cardioprotective Effects: This compound restores mitochondrial biogenesis and fatty acid oxidation by enhancing the expression of PGC-1α and SIRT1, which are key regulators of mitochondrial function.

Antioxidant Properties: This compound acts as a free radical scavenger through direct hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms.

Comparación Con Compuestos Similares

Ferruginol is often compared with other abietane diterpenoids, such as hinokiol and sugiol. These compounds share a similar abietane-type skeleton but differ in their functional groups and biological activities . For example:

Hinokiol: Exhibits strong free radical scavenging activity and is used as a natural antioxidant.

Sugiol: Known for its antibacterial and antifungal properties.

This compound stands out due to its diverse biological activities and potential therapeutic applications, making it a unique and valuable compound in scientific research.

Actividad Biológica

Ferruginol, a natural phenolic compound classified as an abietane diterpene, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antimicrobial, anticancer, anti-inflammatory, and gastroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Sources

This compound is characterized by a unique tricyclic ring system with a hydroxyl group and an isopropyl group. It is primarily extracted from various plant species within the Cupressaceae and Lamiaceae families, particularly from the bark and roots of trees such as Sequoiadendron giganteum and Cupressus species .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Recent studies have highlighted its effectiveness against viruses, bacteria, and fungi:

- Antiviral Properties : this compound and its analogues have shown significant antiviral activity against human coronavirus 229E (HCoV-229E), with one analogue demonstrating a reduction in virus titer and cytopathic effects at concentrations as low as 1.39 μM .

- Bacterial Inhibition : Research indicates that this compound possesses antibacterial activity against various strains, contributing to its potential use in developing new antimicrobial agents .

Anticancer Activity

This compound's anticancer effects have been extensively studied across multiple cancer cell lines. Key findings include:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cells, including ovarian (OVCAR-3), prostate, breast, and colon cancer cells. For instance, in OVCAR-3 cells, this compound exhibited an IC50 value of 84.6 μM after 48 hours of treatment .

- Mechanisms of Action : this compound induces apoptosis through the suppression of survival signaling pathways and the activation of caspase-3, leading to cellular morphological changes indicative of apoptosis .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| OVCAR-3 | 84.6 | Induction of apoptosis |

| Prostate | 2-5 | Suppression of survival signaling |

| Breast | N/A | Reduction in oncogene transformed cells |

| Colon | N/A | Inhibition of tumor growth |

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects. Studies indicate that it can reduce inflammation associated with ulcerative colitis in animal models. Its gastroprotective effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and promote mucosal healing .

Gastroprotective Effects

Research has documented this compound's gastroprotective properties against gastric lesions. In animal studies, it has been effective in preventing damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) and other ulcerogenic agents .

Case Studies

- Antiviral Efficacy : A study on this compound analogues revealed promising results against HCoV-229E, suggesting potential for further development as antiviral agents targeting coronaviruses .

- Cancer Treatment : Clinical observations indicate that patients treated with this compound derivatives showed reduced tumor sizes and improved overall health metrics in preliminary trials .

Propiedades

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWVJOHUAQHLM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331722 | |

| Record name | Ferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-62-5 | |

| Record name | trans-Ferruginol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferruginol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERRUGINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2CMM6X37M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ferruginol has been shown to induce cell death in various cancer cell lines through the activation of caspases, key enzymes involved in apoptosis (programmed cell death). [, ] Additionally, this compound triggers the translocation of apoptosis-inducing factor (AIF) into the nucleus, further contributing to apoptosis. []

A: Research indicates that this compound can inhibit or downregulate several key signaling pathways involved in tumor cell survival, progression, and aggressiveness. These include the Ras/PI3K pathway, STAT3 and STAT5, protein tyrosine phosphatases, and protein kinases associated with cell cycle regulation. [, ]

A: Yes, the cytotoxic effects of this compound are significantly diminished in a more reducing environment. This suggests that this compound's anti-tumor activity is at least partially dependent on its ability to modulate cellular redox status. [] For instance, this compound treatment led to a decrease in glutathione (GSH) and an increase in oxidized glutathione (GSSG) in prostate cancer cells, indicating a shift towards a more oxidizing state. []

A: this compound (C20H30O) has a molecular weight of 286.45 g/mol. [, ]

A: this compound and its derivatives are commonly characterized using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS). [, , , , , ]

ANone: this compound exhibits a diverse range of biological activities, including:

- Anti-cancer: Demonstrated in vitro and in vivo against various cancer cell lines, including ovary, prostate, lung, and breast cancer. [, , , , ]

- Anti-inflammatory: Reduces inflammatory markers in models of ulcerative colitis and potentially in Alzheimer's disease. [, , ]

- Antimicrobial: Exhibits activity against Gram-positive bacteria and certain fungi. [, , , , , , ]

- Antioxidant: Demonstrates free radical scavenging activity. [, , ]

- Gastroprotective: Protects against gastric lesions in animal models. [, ]

- Antiviral: Shows promising activity against Dengue virus, Zika virus, and Chikungunya virus. [, ]

A: this compound is primarily found in the heartwood, bark, and leaves of coniferous trees, particularly those belonging to the Podocarpaceae and Cupressaceae families. [, , , , , , , , ]

A: Yes, this compound can be produced heterologously in engineered yeast strains, paving the way for sustainable production of this valuable diterpene. [, ]

A: Structural modifications, particularly at the C-18 and C-19 positions, can significantly impact the biological activity of this compound and its derivatives. [, , , ] For instance, the introduction of specific functional groups at these positions can enhance anti-cancer activity or reduce cytotoxicity. []

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-Vis or mass spectrometry, is frequently employed for the quantification of this compound in biological samples. [, ] GC-MS is another widely used technique for both qualitative and quantitative analysis of this compound and related diterpenes. [, , ]

A: While this compound exhibits promising biological activities, further research is needed to fully elucidate its safety profile, particularly regarding long-term use in humans. Some studies have reported cytotoxic effects of this compound and its derivatives on certain cell lines, emphasizing the need for careful dose optimization and safety evaluations in preclinical and clinical settings. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.